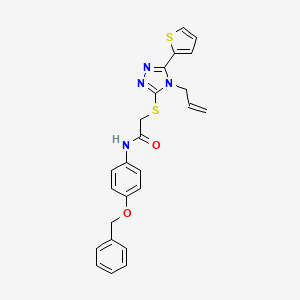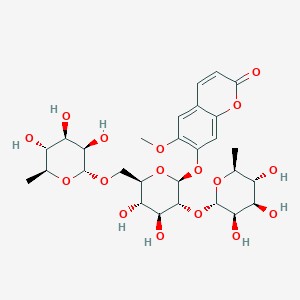![molecular formula C13H14N2O2S B12039661 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is a chemical compound with the molecular formula C13H14N2O2S. It is a derivative of benzaldehyde, featuring a methoxy group, an imidazole ring, and a sulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 1-methyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid.
Reduction: 4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazole ring and sulfanyl group may play crucial roles in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-{[(2,2,2-trifluoroethoxy)methyl]benzaldehyde
- 4-Methoxy-3-{[(2-nitrophenoxy)methyl]benzaldehyde
- 4-Methoxy-3-{[(4-methoxyphenoxy)methyl]benzaldehyde
- 4-Methoxy-3-{[(4-nitrophenoxy)methyl]benzaldehyde
Uniqueness
4-Methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the imidazole ring and sulfanyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making this compound valuable for various applications .
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-methoxy-3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde |
InChI |
InChI=1S/C13H14N2O2S/c1-15-6-5-14-13(15)18-9-11-7-10(8-16)3-4-12(11)17-2/h3-8H,9H2,1-2H3 |
Clave InChI |
JFLTYSVBUUPAKU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SCC2=C(C=CC(=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B12039591.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039592.png)




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12039609.png)





![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
